6-Hepten-3-one, 1-phenyl-

Description

BenchChem offers high-quality 6-Hepten-3-one, 1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hepten-3-one, 1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

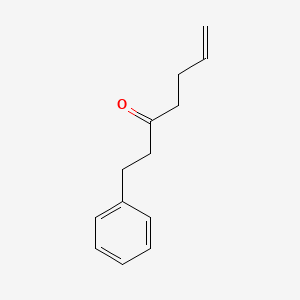

Structure

2D Structure

3D Structure

Properties

CAS No. |

34914-84-6 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

1-phenylhept-6-en-3-one |

InChI |

InChI=1S/C13H16O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h2,4-8H,1,3,9-11H2 |

InChI Key |

QPEDUEYSOGQBBF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(=O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Contextualizing Alpha,beta Unsaturated Ketones in Synthetic and Biological Systems

Alpha,beta-unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated to a carbon-carbon double bond. guidechem.comwikipedia.org This arrangement results in a delocalized π-electron system that significantly influences the molecule's reactivity. nih.gov The conjugated system renders the β-carbon electrophilic and susceptible to nucleophilic attack, a mode of reactivity known as conjugate or 1,4-addition. wikipedia.org This is in addition to the inherent electrophilicity of the carbonyl carbon, which can undergo 1,2-addition. The competition between these two modes of addition is a key aspect of their chemistry and can often be controlled by the choice of nucleophile and reaction conditions.

In synthetic organic chemistry, α,β-unsaturated ketones are versatile intermediates. They are commonly synthesized through aldol (B89426) condensation reactions, where an aldehyde or ketone reacts with another carbonyl compound to form a β-hydroxy carbonyl compound, which then dehydrates to yield the enone. ncert.nic.in They serve as crucial precursors in a variety of transformations, including Michael additions, Robinson annulations, and various cycloaddition reactions, enabling the construction of complex molecular skeletons. wikipedia.org

From a biological perspective, the α,β-unsaturated carbonyl moiety is present in numerous natural products and pharmacologically active compounds. youtube.com Their biological activity is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in biomolecules such as proteins and nucleic acids. This reactivity can lead to a range of biological effects, and the tunable nature of the α,β-unsaturated carbonyl functionality allows for the fine-tuning of these activities. chemsrc.com

Significance of Phenyl Substituents in Alkyl Chain Ketones

The incorporation of a phenyl substituent into an alkyl chain ketone profoundly impacts its physical and chemical properties. The phenyl group, with its aromatic ring, introduces steric bulk and a region of high electron density. When conjugated with a carbonyl group, the phenyl ring can participate in resonance, delocalizing the partial positive charge on the carbonyl carbon. This delocalization generally makes the carbonyl group less reactive towards nucleophiles compared to its aliphatic counterparts. acs.org

In the context of infrared (IR) spectroscopy, conjugation with a phenyl group typically lowers the stretching frequency of the carbonyl group. wikipedia.org This shift is a direct consequence of the decreased double bond character of the C=O bond due to resonance. Furthermore, the phenyl group introduces characteristic absorption bands in both IR and nuclear magnetic resonance (NMR) spectra, aiding in structural elucidation.

The phenyl group can also influence the stereochemical outcome of reactions at adjacent chiral centers and can be a critical component for biological activity, often contributing to binding interactions with enzymes or receptors through hydrophobic and π-stacking interactions.

Focus on 6 Hepten 3 One, 1 Phenyl As a Representative Chemical Entity and Its Analogues

Phytochemical Sourcing of Diarylheptanoid and Related Heptenone Frameworks

The quest for novel bioactive compounds has led researchers to explore a diverse range of plant families. Among these, the Zingiberaceae and Juglandaceae families have emerged as rich sources of diarylheptanoids and other phenylated heptenones. mdpi.com These compounds are characterized by a seven-carbon chain linked to one or two phenyl groups, forming a basic aryl-C7-aryl skeleton. researchgate.net

The genus Curcuma, belonging to the Zingiberaceae family, is renowned for producing a wide array of diarylheptanoids. nih.gov Historically, curcumin (B1669340) was the first diarylheptanoid to be characterized from Curcuma longa (turmeric). researchgate.netnih.gov Subsequent phytochemical investigations of various Curcuma species have led to the isolation of numerous linear and cyclic diarylheptanoids. nih.gov For instance, studies on Curcuma kwangsiensis and Curcuma aromatica have yielded several linear diarylheptanoids. nih.gov

One notable diarylheptanoid isolated from Curcuma comosa is (3S)-7-(3,4-dihydroxyphenyl)-1-phenyl-(1E)-1-hepten-3-ol (ASPP 092). nih.gov While not a 1-phenyl-7-phenyl-6-hepten-3-one, its structural similarity highlights the chemical diversity within this class of compounds found in Curcuma. The isolation of these analogues often involves extraction from the rhizomes of the plants, followed by various chromatographic techniques to separate the individual compounds. nih.govnih.gov The identification of these compounds is then confirmed using spectroscopic methods. nih.gov

Table 1: Examples of Diarylheptanoids from Curcuma Species

| Compound Name | Species | Reference |

| Curcumin | Curcuma longa | researchgate.net |

| (3S)-7-(3,4-dihydroxyphenyl)-1-phenyl-(1E)-1-hepten-3-ol (ASPP 092) | Curcuma comosa | nih.gov |

| Linear and Cyclic Diarylheptanoids | Curcuma kwangsiensis, Curcuma aromatica | nih.gov |

The genus Alpinia, also a member of the Zingiberaceae family, is another significant source of phenylated heptenone derivatives. benthamscience.comnih.gov Phytochemical studies of Alpinia species have led to the isolation of various compounds, including diarylheptanoids and other phenylated structures. For example, from the seeds of Alpinia blepharocalyx, sixteen novel diarylheptanoids have been isolated. benthamscience.com Similarly, research on Alpinia officinarum has resulted in the purification of bioactive compounds. nih.gov The rhizomes of Alpinia species are often the plant part used for the extraction of these compounds. researchgate.net

The exploration of botanical extracts continues to unveil novel diarylheptanoids with diverse structural features. Beyond the Zingiberaceae family, plants from the Juglandaceae family, such as Platycarya strobilacea, have been found to contain cyclic diarylheptanoids. mdpi.com Research on the stem bark of this species led to the isolation of eight cyclic diarylheptanoids, five of which were new to science. mdpi.com The characterization of these novel compounds relies heavily on modern analytical techniques. The structural elucidation is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and other spectroscopic methods. mdpi.com The discovery of these new natural products expands the known chemical space of diarylheptanoids and provides new avenues for scientific investigation. mdpi.com

Advanced Separation and Purification Techniques in Natural Product Chemistry

The isolation of pure chemical compounds from complex botanical extracts is a critical step in natural product chemistry. The development of advanced separation and purification techniques has been instrumental in advancing this field.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of diarylheptanoids and other phytochemicals. nih.gov The versatility of HPLC allows for the use of various stationary phases, with C18 columns being commonly employed for the separation of these compounds. mdpi.com Different mobile phase compositions, often a mixture of solvents like acetonitrile (B52724) and water with acidic modifiers, are used in either isocratic or gradient elution modes to achieve optimal separation. mdpi.com HPLC methods have been successfully developed to separate complex mixtures of diarylheptanoids, including the resolution of closely related isomers. mdpi.com The precision and reliability of HPLC make it an invaluable tool for the quality control and standardization of herbal medicinal products containing these compounds. nih.gov

The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS/MS) has revolutionized the field of natural product analysis. nih.gov This powerful technique combines the separation capabilities of LC with the high mass accuracy and sensitivity of HRMS, enabling the identification and characterization of compounds even at low concentrations. chemrxiv.orgresearchgate.net LC-HRMS/MS can be used in a non-targeted fashion to profile the chemical constituents of an extract or in a targeted manner to specifically search for and isolate compounds of interest. chemrxiv.orgnih.gov For instance, LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) has been effectively used to identify numerous diarylheptanoids in turmeric rhizome extracts. nih.gov The detailed fragmentation patterns obtained from MS/MS experiments provide crucial structural information, aiding in the tentative identification of unknown compounds and guiding their subsequent targeted isolation. nih.govresearchgate.net

Spectroscopic Elucidation of Isolated Structures

The isolation of pure phenylated heptenone derivatives from complex natural extracts is followed by a meticulous process of structural elucidation. This process is critical to understanding the compound's identity and its potential biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon skeleton and the relative stereochemistry of organic molecules. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are utilized to piece together the molecular structure.

For instance, in the characterization of gingerols, a class of phenylated heptenones from ginger, ¹H NMR spectra reveal the presence of aromatic protons, methoxy (B1213986) groups, and a long aliphatic chain. nih.govresearchgate.net The chemical shifts and coupling constants of the protons on the heptane (B126788) chain provide information about the connectivity and relative stereochemistry of the substituents. For example, the splitting patterns of the protons adjacent to the ketone and hydroxyl groups can help to define their positions along the chain. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the number of carbon atoms and their chemical environment (e.g., carbonyl, aromatic, olefinic, aliphatic). nih.govresearchgate.net In the case of diarylheptanoids, the ¹³C NMR spectrum will typically show signals for the carbonyl carbon (around δ 200-215 ppm), aromatic carbons (δ 110-160 ppm), and the aliphatic carbons of the heptane chain. researchgate.net

Two-dimensional NMR techniques are then used to connect the pieces.

COSY (Correlation Spectroscopy) experiments identify proton-proton couplings, allowing for the tracing of the entire spin system of the heptane chain.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the phenyl rings and other substituents to the heptane backbone. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Data for a Phenylated Heptenone Derivative (Generic Example)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | ~45.5 | ~2.75 (t, J = 7.5) |

| 2 | ~29.8 | ~1.60 (m) |

| 3 | ~211.0 | - |

| 4 | ~49.5 | ~2.55 (t, J = 7.0) |

| 5 | ~68.0 | ~4.00 (m) |

| 6 | ~36.5 | ~1.80 (m), ~1.70 (m) |

| 7 | ~23.0 | ~1.30 (m) |

| C-Ar (6C) | 110-150 | 6.7-7.3 (m) |

| OCH₃ | ~56.0 | ~3.85 (s) |

Note: This table represents typical chemical shift ranges and is for illustrative purposes. Actual values will vary depending on the specific substitution pattern and stereochemistry.

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral chromophore. nih.gov The ketone group present in phenylated heptenones acts as a chromophore, and its interaction with the chiral centers in the molecule gives rise to a characteristic CD spectrum.

The sign and intensity of the Cotton effect in the CD spectrum, particularly for the n→π* transition of the carbonyl group (typically around 280-300 nm), can provide crucial information about the absolute configuration of the stereogenic centers near the ketone. nih.gov The spatial arrangement of the substituents around the carbonyl group influences the helicity of the electron distribution, which in turn dictates the sign of the Cotton effect. researchgate.net

For complex molecules with multiple chiral centers and conformational flexibility, the interpretation of CD spectra can be challenging. In such cases, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict the CD spectra for different possible stereoisomers. umn.edu By comparing the experimental CD spectrum with the calculated spectra, the most likely absolute configuration can be determined.

While CD spectroscopy provides valuable clues, the unambiguous determination of the absolute configuration of a specific chiral center, particularly a secondary alcohol, often relies on chemical derivatization methods. The Modified Mosher's method is a widely used NMR-based technique for this purpose. umn.edunih.gov

This method involves the esterification of the secondary alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. nih.govspringernature.com The ¹H NMR spectra of these two diastereomers are then compared.

The underlying principle is that the bulky phenyl group of the MTPA reagent creates a specific conformational preference in the diastereomeric esters. This leads to systematic differences in the chemical shifts (Δδ = δS - δR) of the protons located on either side of the newly formed ester linkage. By analyzing the sign of the Δδ values for the protons near the chiral center, the absolute configuration (R or S) of the alcohol can be reliably deduced. nih.govnih.govresearchgate.net This method has been successfully applied to determine the absolute configuration of hydroxylated diarylheptanoids. nih.gov

Chemical Synthesis of 6-Hepten-3-one, 1-phenyl-

The synthesis of the specific compound 1-phenyl-6-hepten-3-one is not extensively detailed in readily available literature. However, its structure lends itself to established synthetic methodologies for ketones and unsaturated systems. General strategies would likely involve carbon-carbon bond-forming reactions to assemble the backbone, followed by or concurrent with the establishment of the ketone and alkene functionalities.

While a dedicated synthesis for 1-phenyl-6-hepten-3-one is not prominently reported, analogous structures such as 6-ethylthio-3-hepten-2-one (B8516509) have been synthesized via aldol (B89426) condensation reactions. google.com For instance, the reaction of 3-ethylthio butyraldehyde (B50154) with acetone in the presence of a base like sodium hydroxide (B78521) or sodium carbonate yields the corresponding α,β-unsaturated ketone. google.com

A plausible, albeit hypothetical, pathway to 1-phenyl-6-hepten-3-one could be envisioned using a similar aldol condensation approach. This would involve the reaction of phenylacetaldehyde (B1677652) with 5-hexen-2-one (B94416) under basic or acidic conditions. Subsequent dehydration of the resulting aldol adduct would yield the target α,β-unsaturated ketone. Another potential route involves the acylation of a suitable organometallic reagent. For example, the reaction of an organocadmium or organocuprate reagent derived from 3-butenyl bromide with hydrocinnamoyl chloride could potentially form the desired ketone.

A general representation of an aldol condensation approach is outlined below:

Hypothetical Aldol Condensation for 1-Phenyl-6-hepten-3-one

| Reactant A | Reactant B | Catalyst/Conditions | Intermediate Product | Final Product |

|---|

An alternative synthetic starting point considers the alcohol derivative, Benzenemethanol, α-5-hexen-1-yl- (also known as 1-phenyl-6-hepten-1-ol). The direct oxidation of this secondary alcohol, using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would yield 1-phenyl-6-hepten-1-one, an isomer of the target compound.

To arrive at 1-phenyl-6-hepten-3-one from this starting material, a more complex, multi-step pathway would be necessary. One hypothetical route could involve:

Dehydration: Elimination of water from 1-phenyl-6-hepten-1-ol to form a conjugated diene, 1-phenyl-1,6-heptadiene.

Selective Hydration: A regioselective hydration of the less-substituted double bond (at C6-C7) could be attempted, though this would be challenging. A more viable approach would be a hydroboration-oxidation sequence on the C6-C7 double bond to yield 1-phenyl-1-hepten-7-ol.

Isomerization and Oxidation: This route does not lead directly to the target.

A more plausible, though still indirect, transformation could involve a Wacker-type oxidation. If the starting alcohol, 1-phenyl-6-hepten-1-ol, were first protected and then subjected to a Wacker oxidation, the terminal alkene could be selectively oxidized to a methyl ketone, but this would result in a different structure. A new method for synthesizing β,β-disubstituted α,β-unsaturated methyl ketones from homoallyl alcohols has been developed using a sequential PdCl₂/CrO₃-promoted Wacker process followed by acid-mediated dehydration. acs.org However, applying this to the specified starting material would not directly yield 1-phenyl-6-hepten-3-one. The synthesis of nonconjugated unsaturated carbonyl compounds can be a challenging task. acs.org

Stereoselective and Enantioselective Approaches to Phenylated Heptenone Derivatives

Creating phenylated heptenone derivatives with specific stereochemistry requires advanced synthetic methods that can control the geometry of double bonds and the configuration of chiral centers.

The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for converting aldehydes and ketones into olefins. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for preparing α,β-unsaturated ketones. youtube.com The process involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). wikipedia.org To synthesize an unsaturated ketone, a stabilized ylide containing a ketone functional group is typically reacted with an aldehyde. youtube.com

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org

Stabilized Ylides , which have an electron-withdrawing group (like a carbonyl) attached to the carbanion, are less reactive and generally lead to the formation of the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org

Non-stabilized Ylides (e.g., with alkyl substituents) are more reactive and typically yield the (Z)-alkene as the major product. wikipedia.orgorganic-chemistry.org

Stereoselectivity in the Wittig Reaction

| Ylide Type | Substituent on Ylide Carbanion (R) | Reactivity | Predominant Alkene Isomer |

|---|---|---|---|

| Stabilized | Electron-withdrawing group (e.g., -COR, -COOR) | Low | (E)-alkene wikipedia.orgorganic-chemistry.org |

| Semi-stabilized | Aryl, Vinyl | Moderate | Often poor E/Z selectivity wikipedia.org |

For example, to construct a phenylated heptenone backbone, one could react a suitable aldehyde with the ylide derived from (2-oxopentyl)triphenylphosphonium bromide. The use of a moderate base like sodium hydroxide can generate the ylide, which then reacts with the aldehyde to form the α,β-unsaturated ketone. youtube.com

Olefin cross-metathesis (CM) has emerged as a powerful and atom-economical tool for forming carbon-carbon double bonds. illinois.eduresearchgate.net The reaction, typically catalyzed by ruthenium complexes like the Grubbs catalyst, involves the exchange of alkylidene groups between two different alkenes. organic-chemistry.org This strategy can be employed to construct the backbone of phenylated heptenones by coupling two simpler olefin fragments.

For instance, the backbone of a 1-phenyl-heptenone derivative could be assembled by the cross-metathesis of styrene (B11656) with an appropriate functionalized alkene, such as 5-hexen-2-one. However, a significant challenge in CM is controlling selectivity. A statistical reaction between two different terminal alkenes can produce a mixture of the desired cross-coupled product along with two different homodimers. organic-chemistry.org

To achieve high selectivity, chemists have developed an empirical model based on the reactivity of different olefin classes: illinois.edumsu.edu

Classification of Olefins for Cross-Metathesis

| Olefin Type | Description | Homodimerization | Reactivity |

|---|---|---|---|

| Type I | Electron-deficient, less sterically hindered (e.g., acrylates) | Rapidly homodimerize | High |

| Type II | Electron-rich, less sterically hindered (e.g., terminal aliphatic olefins) | Homodimerize | High |

| Type III | Sterically hindered (e.g., 1,1-disubstituted olefins) | Do not homodimerize | Active in CM |

Selective cross-metathesis is generally achieved when reacting olefins of different types, for example, a Type I with a Type II olefin. illinois.edu The reaction conditions are typically mild and tolerate a wide variety of functional groups. illinois.edu

The synthesis of enantiomerically pure compounds is critical in many areas of chemistry. Kinetic resolution is a key technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org

Hydrolytic kinetic resolution (HKR) is a highly effective method that uses water as a reagent to resolve racemic terminal epoxides. acs.org The reaction is catalyzed by chiral (salen)Co(III) complexes and yields both the unreacted epoxide and the corresponding 1,2-diol product in very high enantiomeric excess. acs.org The practical advantages of this method include the use of an inexpensive reagent (water) and a recyclable, commercially available catalyst. acs.org

While HKR is applied to epoxides, the resulting enantioenriched epoxides and diols are valuable chiral building blocks that can be converted into chiral phenylated heptenone derivatives. For example, an enantioenriched 1,2-diol can be selectively oxidized to form a chiral α-hydroxy ketone, a key intermediate for more complex molecules.

More broadly, kinetic resolution can be applied directly to ketones. cas.cn Biocatalytic methods using ketoreductases (KREDs) can resolve racemic ketones through asymmetric reduction, yielding an enantioenriched ketone and a chiral alcohol. nih.gov In a dynamic kinetic resolution (DKR), the slower-reacting enantiomer of the starting ketone is continuously racemized, allowing for a theoretical yield of up to 100% of a single enantiomer of the chiral alcohol product. nih.gov These enzymatic and organocatalytic methods provide powerful routes to chiral α-functionalized ketones. cas.cn

An article focusing on the chemical compound 6-Hepten-3-one, 1-phenyl-, structured around its synthetic strategies and the reaction mechanisms of related chemical transformations.

Molecular Interactions and Biological Pathway Modulation by Phenylated Heptenone Derivatives

Unraveling Cellular and Subcellular Mechanisms of Action

Recent studies have begun to elucidate the complex mechanisms through which phenylated heptenone derivatives exert their effects at the cellular and subcellular levels. These investigations have revealed a nuanced interplay with key signaling networks, leading to the modulation of fundamental cellular processes.

Estrogen Receptor (ER)-Mediated Signaling in Myoblast Differentiation and Proliferation

The diarylheptanoid 1-(4-hydroxyphenyl)-7-phenyl(6E)-6-hepten-3-one (HPPH), a hydroxylated analogue of 6-Hepten-3-one, 1-phenyl-, has been shown to enhance the differentiation of C2C12 myoblasts. nih.gov This effect is mediated through the estrogen receptor (ER), highlighting the compound's role as a phytoestrogen in skeletal muscle cells. The promotion of myoblast differentiation is characterized by an increase in the expression of key myogenic markers, myogenin and myosin heavy chain (MHC).

The pro-myogenic effects of HPPH are initiated through its interaction with membrane-associated estrogen receptors (ERs). nih.gov This was demonstrated by the blockade of HPPH-induced myoblast differentiation with the ER antagonist ICI 182,780. Further evidence points towards the involvement of ERα, as siRNA-mediated knockdown of ERα also inhibits the enhancement of myoblast differentiation. These findings suggest that the binding of HPPH to membrane ERs triggers downstream signaling cascades responsible for its effects on myogenesis. nih.govresearchgate.net

The signaling pathways downstream of ER activation by HPPH in myoblasts involve the phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.gov Treatment of C2C12 myoblasts with HPPH leads to the phosphorylation and activation of Akt. This activation, in turn, stimulates two distinct downstream signaling axes critical for myogenesis: the mTOR/P70S6Kinase pathway and the GSK3-β/β-catenin pathway. nih.gov The activation of these pathways contributes to the enhanced differentiation and hypertrophy of myotubes. nih.gov The myostatin protein, a negative regulator of muscle growth, has been shown to inhibit the Akt/mTORC1/p70S6K signaling pathway, further underscoring the importance of this axis in myoblast differentiation. physiology.org

Table 1: Signaling Molecules Activated by HPPH in C2C12 Myoblast Differentiation

| Signaling Molecule | Upstream Activator | Downstream Effect | Reference |

| Akt | Membrane Estrogen Receptor | mTOR/P70S6K and GSK3-β/β-catenin activation | nih.gov |

| mTOR | Akt | P70S6Kinase activation | nih.gov |

| P70S6Kinase | mTOR | Myotube hypertrophy | nih.gov |

| GSK3-β | Akt | β-catenin stabilization | |

| β-catenin | GSK3-β inhibition | Myogenic gene expression |

In addition to the Akt-mediated pathways, the p38 mitogen-activated protein kinase (MAPK) pathway is also implicated in the pro-myogenic effects of HPPH. nih.gov HPPH treatment increases the phosphorylation of p38 MAPK in differentiating myoblasts. The downstream effector of p38 MAPK in this context is the nuclear factor-kappa B (NF-κB). nih.gov Studies have shown that NF-κB activation is dependent on p38 activity during myoblast differentiation. nih.gov This p38 MAPK/NF-κB signaling axis operates in parallel to the Akt pathways to promote the expression of myogenic differentiation markers. nih.gov It is noteworthy that there appears to be no crosstalk between the Akt and p38 MAPK pathways in this process.

While direct evidence for the regulation of B-cell lymphoma-extra large (Bcl-xL) and estrogen receptor beta (ERβ) gene expression by 6-Hepten-3-one, 1-phenyl- or its analogues in myoblasts is emerging, the pathways activated by these compounds suggest a potential for such regulation. The activation of NF-κB, a known downstream target of the p38 MAPK pathway, is significant as NF-κB is a direct regulator of the bcl-x gene. nih.govnih.gov The Bcl-xL protein is a key anti-apoptotic factor, and its expression can be induced by various survival signals. nih.gov

Furthermore, estrogens and phytoestrogens are known to regulate the expression of their own receptors. Estrogen effects in myoblasts can be mediated by ERβ, which in turn can modulate the activity of other transcription factors. nih.gov Different botanical estrogens have been shown to regulate distinct sets of genes depending on the cellular complement of ERα and ERβ. nih.gov Therefore, it is plausible that phenylated heptenone derivatives, acting through estrogen receptors, could influence the transcriptional landscape of myoblasts, including the expression of Bcl-xL and ERβ.

Neuroprotective Mechanisms Against Amyloid-β Induced Toxicity

Diarylheptanoids, the class of compounds to which 6-Hepten-3-one, 1-phenyl- belongs, have demonstrated significant neuroprotective properties. nih.govnih.gov A key area of investigation is their ability to counteract the neurotoxic effects of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govmdpi.com

Research on various diarylheptanoids has revealed multiple neuroprotective mechanisms. Some dimeric diarylheptanoids have been found to protect cortical neurons from oxygen-glucose deprivation/reoxygenation-induced damage by activating the PI3K/AKT/mTOR signaling pathway. nih.gov Other diarylheptanoids have shown the ability to reduce reactive oxygen species (ROS) levels and inhibit the production of malondialdehyde (MDA) and nitric oxide (NO) in oxidatively stressed neuronal cells. nih.gov Furthermore, certain diarylheptanoid derivatives have been designed as dual inhibitors of both Aβ aggregation and class IIa histone deacetylases (HDACs), presenting a multi-target approach to neuroprotection. Compounds that inhibit Aβ aggregation have been shown to protect neuronal cells from Aβ42-induced cell death. nih.gov

Table 2: Neuroprotective Activities of Diarylheptanoids

| Diarylheptanoid Type | Neuroprotective Mechanism | Experimental Model | Reference |

| Dimeric diarylheptanoids | Activation of AKT/mTOR signaling pathway | Primary cortical neurons (OGD/R) | nih.gov |

| Various diarylheptanoids | Reduction of ROS, MDA, and NO levels | H2O2-damaged SH-SY5Y cells | nih.gov |

| Diarylheptanoid derivatives | Inhibition of Aβ aggregation and HDACs | In vitro assays | |

| Phenoxyindole derivatives | Inhibition of Aβ aggregation | SK-N-SH neuroblastoma cells | nih.gov |

Modulation of Phosphatidylinositol 3-Kinase (PI3K)-Mammalian Target of Rapamycin (mTOR) Pathways

The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a crucial network in eukaryotic cells that governs cell survival, growth, and proliferation. nih.gov Dysregulation of this highly conserved pathway is frequently implicated in the development and progression of cancer and other diseases. nih.gov The pathway is initiated by the activation of PI3K, a heterodimer composed of a regulatory subunit (p85) and a catalytic subunit (p110). nih.gov This activation leads to a cascade of downstream signaling events, ultimately influencing cellular processes. nih.gov

While direct studies on the modulation of the PI3K-mTOR pathway by 1-phenyl-6-hepten-3-one are not extensively detailed in the available literature, related compounds have demonstrated the ability to influence this pathway. For instance, the neuroprotective effect of 1-tosylpentan-3-one (1T3O), a modified dihydroaustrasulfone alcohol, is mediated through the PI3K/Akt signaling pathway, leading to the enhancement of nuclear factor erythroid 2–related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) expression. mdpi.com This suggests that compounds with similar structural features may also interact with and modulate the PI3K/Akt axis, a key component of the broader PI3K-mTOR network.

Attenuation of Oxidative Stress and Apoptotic Processes in Neurons

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a significant contributor to neuronal damage in neurodegenerative diseases and brain injuries. nih.govnih.gov This cellular stress can trigger apoptotic pathways, leading to programmed cell death. nih.gov

Research has shown that certain compounds can protect neurons by mitigating oxidative stress and inhibiting apoptosis. For example, 1-tosylpentan-3-one (1T3O) has been found to inhibit 6-hydroxydopamine (6-OHDA)-induced activation of p38 mitogen-activated protein kinase (MAPK) and caspase-3 in SH-SY5Y cells. mdpi.com Caspase-3 is a critical executioner caspase in the apoptotic cascade. mdpi.com Furthermore, 1T3O was shown to significantly inhibit 6-OHDA-induced apoptosis, as evidenced by Hoechst and TUNEL staining. mdpi.com This anti-apoptotic activity is linked to the regulation of the Akt and HO-1 signaling pathways. mdpi.com

Similarly, the neuroprotective agent α-phenyl-N-tert-butylnitrone (PBN) has been demonstrated to reduce neuronal damage by scavenging free radicals and blocking cell death pathways involving caspase-3 activation. csic.es Although direct studies on 1-phenyl-6-hepten-3-one are limited, the neuroprotective mechanisms observed with structurally related compounds suggest a potential for it to attenuate oxidative stress and apoptosis in neurons.

Promotion of Neuronal Differentiation and Neurite Outgrowth

Neurite outgrowth is a fundamental process in neuronal development, migration, and the formation of neural circuits. nih.gov This process is governed by complex intracellular signaling pathways that involve a variety of kinases and small GTPases. nih.gov The PI3K/Akt pathway, in particular, has been shown to play a significant role in promoting neurite outgrowth. nih.gov

Studies on postnatally born subventricular zone (SVZ) neurons have revealed that the PI3K/Akt1/PKCζ/Rac1/Cdc42 pathway is crucial for neurite elongation. nih.gov Inhibition of key components of this pathway significantly reduces neurite outgrowth, while activation of proteins like Akt1 promotes it. nih.gov

Anti-Inflammatory and Immunomodulatory Activities

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. The modulation of inflammatory pathways is a key therapeutic strategy.

Inhibition of Nitric Oxide Production in Macrophages

Nitric oxide (NO) is a pro-inflammatory molecule produced by activated macrophages. nih.gov High levels of NO can contribute to tissue damage in inflammatory conditions. Therefore, inhibiting NO production is a target for anti-inflammatory therapies.

While direct evidence for 1-phenyl-6-hepten-3-one is not available, studies on other compounds provide insights into this mechanism. For instance, diterpenoids isolated from Phellinus pini have been shown to inhibit NO production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. nih.gov Similarly, certain phenylethanoids have demonstrated the ability to reduce nitrite (B80452) accumulation, a marker of NO production, in activated murine macrophages, suggesting a nitric oxide radical-scavenging activity. nih.gov

| Compound Type | Cell Line | Effect on Nitric Oxide (NO) Production | Reference |

| Diterpenoids | RAW 264.7 macrophages | Inhibition of NO production in LPS-activated cells. | nih.gov |

| Phenylethanoids | J774.1 cells and mouse peritoneal exudate macrophages | Reduction of nitrite accumulation, indicating NO scavenging. | nih.gov |

Influence on Inflammatory Response Pathways

The inflammatory response is a complex cascade of signaling events. While specific studies detailing the influence of 1-phenyl-6-hepten-3-one on these pathways are limited, the anti-inflammatory effects of related compounds often involve the modulation of key signaling molecules and transcription factors that regulate the expression of pro-inflammatory genes.

Investigation of Antiproliferative Activities on Cancer Cell Lines

The search for novel compounds with selective antiproliferative activity against cancer cells is a major focus of cancer research.

Studies have investigated the antiproliferative effects of various compounds on different cancer cell lines. For example, a series of 5-alkyl-2-amino-3-methylcarboxylate thiophenes exhibited pronounced antiproliferative activity, particularly against T-lymphoma, prostate, kidney, and hepatoma tumor cells, with a high degree of selectivity. nih.gov Similarly, certain carbazole (B46965) analogues have shown significant cytotoxic profiles against breast cancer cell lines. researchgate.net The antiproliferative activity of prenylated flavonoids has also been demonstrated, with some compounds showing greater potency than the chemotherapy drug cisplatin (B142131) against specific cancer cell lines. nih.gov

The evaluation of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against breast cancer cell lines MCF-7 and MDA-MB-231 revealed that some derivatives had a significant antiproliferative effect. mdpi.com Furthermore, copper(II) complexes incorporating β-amino acids have demonstrated high efficacy with low IC50 values against both MCF-7 and A549 (lung cancer) cell lines. mdpi.com

While direct data on the antiproliferative activity of 1-phenyl-6-hepten-3-one is not provided in the search results, the diverse range of compounds showing promise in this area highlights the potential for novel chemical entities to exhibit anticancer properties.

| Compound Class | Cancer Cell Lines | Observed Antiproliferative Activity | Reference |

| 5-alkyl-2-amino-3-methylcarboxylate thiophenes | T-lymphoma, prostate, kidney, hepatoma | Pronounced and selective inhibition of proliferation. | nih.gov |

| Carbazole analogues | Breast cancer (MCF-7, MDA-MB-231) | Good anticancer activity with notable cytotoxic profiles. | researchgate.net |

| Prenylated flavonoids | Ovarian, breast, prostate, colon | Higher antiproliferative activity than cisplatin in some cases. | nih.gov |

| 4-amino-thienopyrimidines | Breast cancer (MCF-7, MDA-MB-231) | Significant antiproliferative effect. | mdpi.com |

| Copper(II) complexes with β-amino acids | Breast (MCF-7), Lung (A549) | High efficacy with low IC50 values. | mdpi.com |

Mechanism of Topoisomerase I and II Inhibition

An extensive review of toxicological and pharmacological literature yielded no studies investigating the inhibitory effects of 6-Hepten-3-one, 1-phenyl-, on topoisomerase I or topoisomerase II. DNA topoisomerases are crucial enzymes that regulate the topology of DNA and are established targets for various anticancer drugs. nih.gov These inhibitors can act as "poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks, or as catalytic inhibitors that interfere with the enzyme's function, such as ATP binding or DNA binding, without stabilizing the cleavage complex. nih.gov However, no research has specifically examined or documented the mechanism by which 6-Hepten-3-one, 1-phenyl-, might interact with these enzymes.

Computational and Systems Biology Approaches for Mechanism Discovery

Computational methods are powerful tools for predicting the biological activities and mechanisms of action of chemical compounds. nih.gov However, for 6-Hepten-3-one, 1-phenyl-, there is a lack of available data from such computational or systems biology studies.

Network Pharmacology for Identification of Targets and Signaling Pathways

Network pharmacology is a modern discipline that uses bioinformatics and systems biology to explore the complex interactions between compounds, their protein targets, and the broader biological networks they influence. mdpi.commdpi.com This approach is particularly useful for understanding the multi-target nature of many compounds. A typical network pharmacology study involves constructing various interaction networks and performing enrichment analyses to elucidate potential mechanisms of action.

Construction of Compound-Target Interaction Networks

The initial step in network pharmacology involves identifying the potential protein targets of a compound. This is often achieved by screening the compound against large databases of known drug-target interactions. There are no published studies that have constructed a compound-target interaction network for 6-Hepten-3-one, 1-phenyl-, and therefore, its potential protein targets remain unidentified.

Protein-Protein Interaction (PPI) Network Analysis for Hub Targets

Once potential targets are identified, a protein-protein interaction (PPI) network is constructed to understand the functional relationships between these targets. Analysis of this network can identify "hub" proteins, which are highly connected nodes that often play critical roles in biological processes. No PPI network analysis has been conducted for targets of 6-Hepten-3-one, 1-phenyl-, as no such targets have been documented in the literature.

Gene Ontology (GO) and KEGG Pathway Enrichment Analysis

To understand the biological implications of a compound's potential targets, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed. GO analysis reveals the associated biological processes, molecular functions, and cellular components, while KEGG analysis identifies the biological pathways that are most significantly affected. As no targets for 6-Hepten-3-one, 1-phenyl-, have been identified, these enrichment analyses have not been performed.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand (like 6-Hepten-3-one, 1-phenyl-) and a protein target at the atomic level. Docking predicts the preferred binding orientation and affinity, while MD simulations provide insights into the stability and dynamics of the ligand-protein complex over time. The scientific literature contains no records of molecular docking or MD simulation studies performed for 6-Hepten-3-one, 1-phenyl-, with any protein target.

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Molecular Properties and Reactivity Prediction

Quantum chemical calculations have become indispensable tools in modern chemistry for predicting the molecular properties and reactivity of novel compounds from first principles. jocpr.com For phenylated heptenone derivatives, such as 6-Hepten-3-one, 1-phenyl-, these computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), offer profound insights into the electronic structure, molecular geometry, and spectroscopic characteristics. ohio-state.edu These theoretical investigations are crucial for understanding the molecule's behavior at a fundamental level, guiding further experimental work, and predicting its potential interactions within biological systems.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ohio-state.edu It is widely employed to determine the optimized geometry and electronic properties of molecules in their ground state. By solving the Kohn-Sham equations, DFT can accurately predict various molecular descriptors that are key to understanding reactivity. aip.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to describe the properties of molecules in their electronically excited states. ohio-state.eduscirp.org This method is particularly valuable for predicting ultraviolet-visible (UV-Vis) absorption spectra, which arise from electronic transitions between molecular orbitals. scirp.org For a molecule like 6-Hepten-3-one, 1-phenyl-, which contains both a carbonyl chromophore and a phenyl group, TD-DFT can elucidate the nature of its electronic excitations. scirp.orgacs.org

Detailed Research Findings

While specific computational studies on 6-Hepten-3-one, 1-phenyl- are not extensively available in the cited literature, the principles of DFT and TD-DFT have been widely applied to similar phenyl ketone and unsaturated ketone structures. nih.govnih.gov These studies provide a robust framework for predicting the properties of the target molecule.

Molecular Geometry and Electronic Properties:

DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be used to determine the most stable conformation (optimized geometry) of 6-Hepten-3-one, 1-phenyl-. jocpr.com From this optimized structure, key electronic properties can be calculated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other species, such as biological receptors or reagents. For 6-Hepten-3-one, 1-phenyl-, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential (blue) around the hydrogen atoms.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov

Reactivity Prediction:

DFT is a powerful tool for predicting the reactivity of ketones. nih.gov For instance, it can be used to model reaction mechanisms, such as nucleophilic addition to the carbonyl carbon, which is a characteristic reaction of ketones. youtube.comyoutube.com By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction enthalpies, thereby predicting the kinetic and thermodynamic feasibility of a reaction pathway. nih.gov Studies on other phenyl ketone derivatives have successfully used DFT to predict their antioxidant potential and interactions with biological targets like oxidoreductases. nih.gov

Spectroscopic Properties (TD-DFT):

TD-DFT calculations are the standard for predicting the electronic absorption spectra of organic molecules. acs.org For 6-Hepten-3-one, 1-phenyl-, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption band. scirp.org The analysis of the molecular orbitals involved in the main electronic transitions (e.g., n→π* or π→π*) provides a deeper understanding of the molecule's photophysical behavior. scirp.org

Illustrative Data Tables

The following tables represent the type of data that would be generated from DFT and TD-DFT calculations for a molecule like 6-Hepten-3-one, 1-phenyl-. The values are hypothetical and for illustrative purposes only, based on typical results for similar compounds.

Table 1: Exemplar Calculated Molecular Properties for Phenylated Heptenone Derivatives (DFT/B3LYP/6-311+G(d,p))

| Property | Exemplar Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.5 | Electron-donating ability |

| ELUMO (eV) | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE, eV) | 5.3 | Chemical stability and reactivity |

| Dipole Moment (Debye) | 2.8 | Molecular polarity |

| Electronegativity (χ) | 3.85 | Global electron-attracting tendency |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.80 | Propensity to accept electrons |

Table 2: Exemplar Predicted Electronic Transitions for Phenylated Heptenone Derivatives (TD-DFT)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 310 | 0.005 | n → π* (HOMO → LUMO+1) |

| S0 → S2 | 245 | 0.250 | π → π* (HOMO-1 → LUMO) |

| S0 → S3 | 210 | 0.180 | π → π* (HOMO → LUMO+2) |

Academic Research Methodologies and Analytical Protocols

In Vitro Biological Activity Assessment Models

In vitro models are essential for the preliminary assessment of a compound's biological effects in a controlled environment. Specific cell lines are chosen based on the research question, and various assays are used to measure cellular responses.

Utilization of Specific Cell Culture Systems (e.g., C2C12 Myoblasts, Hippocampal Neurons, MCF-7 Cells)

There is no documented research on the use of 6-Hepten-3-one, 1-phenyl- in commonly studied cell culture systems. Investigations into its potential effects on muscle differentiation using C2C12 myoblasts, neuronal development or toxicity in hippocampal neurons, or its impact on breast cancer cell lines like MCF-7 have not been reported in the available scientific literature.

Assays for Cell Differentiation, Proliferation, and Viability

Consequently, no data exists from assays that would measure the influence of 6-Hepten-3-one, 1-phenyl- on key cellular processes. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for viability, BrdU (bromodeoxyuridine) incorporation for proliferation, or specific staining methods for differentiation markers have not been applied to this compound.

Apoptosis and Reactive Oxygen Species (ROS) Measurement Assays

Similarly, the potential of 6-Hepten-3-one, 1-phenyl- to induce or inhibit programmed cell death (apoptosis) or to modulate oxidative stress through the production of reactive oxygen species (ROS) remains uninvestigated. Techniques like flow cytometry with Annexin V/propidium iodide staining for apoptosis or the use of fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) for ROS have not been reported in connection with this compound.

Advanced Biochemical and Molecular Biological Techniques

To understand the molecular pathways affected by a compound, researchers employ sophisticated techniques to quantify protein expression and visualize the localization of cellular components.

Western Blotting for Protein Expression Quantification

There are no published studies that have utilized Western blotting to analyze changes in protein expression in response to treatment with 6-Hepten-3-one, 1-phenyl- . This technique would be crucial for identifying specific proteins whose levels are altered, thus providing insight into the compound's mechanism of action.

Immunofluorescence Staining for Cellular Component Localization

The scientific literature contains no reports of immunofluorescence staining being used to determine the subcellular localization of target proteins or to observe morphological changes in cells treated with 6-Hepten-3-one, 1-phenyl- . This method is vital for understanding how a compound might affect cellular architecture and the distribution of key molecules.

Electrophoresis Mobility Shift Assay (EMSA) for DNA Binding Activity

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study the interactions between proteins and nucleic acids in vitro. numberanalytics.comnumberanalytics.com The fundamental principle of EMSA is that a DNA-protein complex migrates more slowly than the free, unbound DNA through a non-denaturing polyacrylamide or agarose (B213101) gel during electrophoresis. researchgate.netnih.gov This difference in migration speed, or mobility shift, allows for the detection and characterization of sequence-specific DNA-binding proteins like transcription factors. creativebiomart.netnih.gov

While no direct studies utilizing 6-Hepten-3-one, 1-phenyl- in an EMSA are available in the surveyed literature, the technique could be hypothetically employed to investigate whether this compound can modulate the DNA-binding activity of a protein. For instance, if 6-Hepten-3-one, 1-phenyl- were suspected of inhibiting a transcription factor, a competition EMSA could be performed. portlandpress.com In this setup, a labeled DNA probe containing the specific binding site for the target protein is incubated with the protein, with and without the presence of the compound. If the compound interferes with the protein-DNA interaction, it would lead to a decrease in the amount of shifted complex observed on the gel. portlandpress.com

Illustrative Data for a Hypothetical EMSA Competition Experiment:

The following table demonstrates the expected outcome if 6-Hepten-3-one, 1-phenyl- were to inhibit the binding of a hypothetical transcription factor to its DNA consensus sequence.

| Lane | Labeled DNA Probe | Protein (e.g., Transcription Factor) | 6-Hepten-3-one, 1-phenyl- | Expected Observation |

| 1 | + | - | - | Band corresponding to free DNA. |

| 2 | + | + | - | A second, slower-migrating band ("shifted band") appears, representing the DNA-protein complex. |

| 3 | + | + | Low Conc. | Intensity of the shifted band decreases slightly. |

| 4 | + | + | High Conc. | Intensity of the shifted band is significantly reduced, with a corresponding increase in the free DNA band. |

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a fundamental laboratory technique used to detect and quantify messenger RNA (mRNA) levels, providing a snapshot of gene expression. patsnap.compatsnap.com The method involves two primary steps: first, the enzyme reverse transcriptase synthesizes a complementary DNA (cDNA) strand from an RNA template. wikipedia.orgontosight.ai Second, this newly synthesized cDNA is used as a template for amplification via the polymerase chain reaction (PCR), enabling the sensitive detection and measurement of specific transcripts. numberanalytics.comyoutube.com

There is no available research documenting the effects of 6-Hepten-3-one, 1-phenyl- on gene expression. However, RT-PCR would be the standard method to investigate such effects. For example, to test the hypothesis that the compound induces an inflammatory response in a specific cell line, researchers could treat the cells with the compound and then extract the total RNA. Using quantitative RT-PCR (qPCR), the expression of key inflammatory genes (e.g., cytokines) could be measured relative to an untreated control group. biotechniques.com The data is often normalized to a stably expressed housekeeping gene to correct for variations in RNA quantity. youtube.com

Illustrative Data for a Hypothetical RT-qPCR Experiment:

This table shows potential results for measuring the expression of a target gene (e.g., an inflammatory cytokine) in cells treated with 6-Hepten-3-one, 1-phenyl-, relative to a control.

| Sample | Treatment | Target Gene | Avg. Ct (Target) | Avg. Ct (Housekeeping) | ΔCt (Target - Housekeeping) | Relative Fold Change |

| 1 | Control | Cytokine X | 28.5 | 21.0 | 7.5 | 1.0 |

| 2 | 6-Hepten-3-one, 1-phenyl- | Cytokine X | 25.5 | 21.0 | 4.5 | ~8.0 |

Ct (Cycle threshold) is the cycle number at which the fluorescence signal of the reaction crosses a set threshold. A lower Ct value indicates a higher initial amount of the nucleic acid target.

Spectroscopic and Spectrometric Applications in Chemical Research

Detailed NMR Applications in Reaction Monitoring and Stereochemical Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. acs.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms, allowing for the unambiguous confirmation of a compound's structure. youtube.com

For 6-Hepten-3-one, 1-phenyl-, ¹H NMR would show distinct signals for the aromatic protons, the protons on the carbon chain, and the terminal vinyl protons. Protons alpha to the carbonyl group are characteristically deshielded and would appear in the 2.5-3.0 ppm range. oregonstate.edu In ¹³C NMR, the most downfield signal would be the carbonyl carbon, typically appearing above 200 ppm for a ketone. oregonstate.edursc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Hepten-3-one, 1-phenyl-:

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| H-7 | 5.75-5.85 (m) | C-3 (C=O) | 208-212 |

| H-6 | 4.95-5.05 (m, 2H) | C-1' (Aromatic) | 140-142 |

| H-1 | 2.85-2.95 (t, 2H) | C-7 | 136-138 |

| H-2 | 2.70-2.80 (t, 2H) | C-2', C-6' (Aromatic) | 128-129 |

| H-4 | 2.45-2.55 (t, 2H) | C-3', C-5' (Aromatic) | 128-129 |

| H-5 | 2.25-2.35 (m, 2H) | C-4' (Aromatic) | 126-127 |

| Phenyl (C₆H₅) | 7.15-7.35 (m, 5H) | C-6 | 115-116 |

| C-1 | 44-46 | ||

| C-4 | 41-43 | ||

| C-2 | 29-31 | ||

| C-5 | 27-29 |

Beyond structural confirmation, NMR is a powerful technique for real-time reaction monitoring. acs.orgmagritek.com By acquiring NMR spectra at regular intervals directly from a reaction mixture, chemists can track the disappearance of reactant signals and the concurrent appearance of product signals. magritek.com This provides valuable insight into reaction kinetics, the presence of intermediates, and the optimal time to terminate a reaction to maximize yield. magritek.com For the synthesis of 6-Hepten-3-one, 1-phenyl-, one could monitor the conversion of a precursor by observing the changes in specific, well-resolved peaks over time.

While the parent molecule 6-Hepten-3-one, 1-phenyl- is achiral, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for determining stereochemistry in more complex, chiral analogues.

Mass Spectrometry for Fragmentation Analysis and Structural Confirmation

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's molecular weight and structure. wikipedia.org Upon ionization in the mass spectrometer, a molecule forms a molecular ion (M⁺˙), which can then break apart into smaller, characteristic fragment ions. libretexts.org The fragmentation pattern is highly dependent on the molecule's structure, particularly the location of functional groups and weak bonds.

For an aromatic ketone like 6-Hepten-3-one, 1-phenyl- (molecular weight: 188.27 g/mol ), several predictable fragmentation pathways exist. The most common cleavages for ketones occur at the bonds adjacent to the carbonyl group (α-cleavage). oregonstate.edujove.com Another significant fragmentation pathway for carbonyl compounds possessing accessible gamma-hydrogens is the McLafferty rearrangement. wikipedia.orgdummies.com This rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the bond between the α and β carbons. chemistrylearner.com

Predicted Mass Spectrometry Fragments for 6-Hepten-3-one, 1-phenyl-:

| Fragmentation Pathway | Fragment Structure | Fragment m/z |

| Molecular Ion | [C₁₃H₁₆O]⁺˙ | 188 |

| α-Cleavage (loss of C₄H₇˙) | [C₆H₅CH₂CH₂CO]⁺ | 133 |

| α-Cleavage (loss of C₈H₉˙) | [CH₂=CHCH₂CH₂CO]⁺ | 83 |

| McLafferty Rearrangement (loss of C₃H₆) | [C₆H₅CH₂CH₂C(OH)=CH₂]⁺˙ | 146 |

| Benzylic Cleavage (loss of C₅H₇O˙) | [C₇H₇]⁺ (Tropylium ion) | 91 |

This fragmentation data provides a molecular fingerprint that, in conjunction with NMR data, can confirm the identity and structure of the synthesized compound.

Future Research Directions and Translational Perspectives

Exploration of Novel Bioactivities and Broader Therapeutic Potentials

The structural components of 6-Hepten-3-one, 1-phenyl- suggest several avenues for the exploration of its biological activities. The α,β-unsaturated ketone functionality is a well-known Michael acceptor, capable of reacting with nucleophilic groups in biological macromolecules. This reactivity is often associated with a range of biological effects. For instance, many α,β-unsaturated ketones exhibit cytotoxic properties and are investigated for their potential as anticancer agents by targeting cellular components like mitochondria. nih.gov

Future research should aim to screen 6-Hepten-3-one, 1-phenyl- against a variety of biological targets. Initial investigations could focus on its potential antimicrobial, anti-inflammatory, and antioxidant activities, which are common properties of related natural and synthetic ketones. researchgate.net Furthermore, given that some aromatic ketones have shown activity as inhibitors of enzymes like juvenile hormone esterase, exploring the inhibitory potential of 6-Hepten-3-one, 1-phenyl- against various enzymes could unveil novel therapeutic applications. acs.org

Development of Efficient and Scalable Synthetic Methodologies

The advancement of research into 6-Hepten-3-one, 1-phenyl- is contingent upon the availability of efficient and scalable synthetic methods. While specific synthesis routes for this compound are not extensively documented, general methods for the synthesis of aromatic and unsaturated ketones can be adapted.

One potential approach is the Friedel-Crafts acylation, a fundamental reaction for producing aromatic ketones. chemicalbook.com This could involve the reaction of benzene (B151609) with a suitable acyl halide or anhydride. Another common method for synthesizing α,β-unsaturated ketones is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst. tjpr.org For 6-Hepten-3-one, 1-phenyl-, this could potentially involve the condensation of benzaldehyde (B42025) with 2-heptanone.

Future research in this area should focus on optimizing reaction conditions to improve yields, reduce the number of synthetic steps, and utilize environmentally benign reagents and solvents. The development of stereoselective synthetic methods would also be of significant interest to explore the differential bioactivities of potential stereoisomers.

Advanced Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective analogs. For 6-Hepten-3-one, 1-phenyl-, SAR studies could explore the impact of modifying various structural features.

Computational modeling can be a powerful tool in predicting the biological activities and physicochemical properties of derivatives of 6-Hepten-3-one, 1-phenyl-. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis can be employed to correlate molecular descriptors with biological activity. For example, studies on other aromatic ketones have shown that lipophilicity and the molar volume of substituents can significantly influence their inhibitory activity against certain enzymes. acs.org

Future SAR studies on 6-Hepten-3-one, 1-phenyl- could investigate:

The effect of substituents on the phenyl ring.

The impact of altering the length and saturation of the heptenone chain.

The role of the ketone and alkene functionalities in biological activity.

Investigation of Synergistic Effects with Other Phytochemicals or Synthetic Agents

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a growing area of interest in pharmacology. Phytochemicals, in particular, are known to exhibit synergistic interactions that can enhance their therapeutic efficacy. vaia.com

Given that 6-Hepten-3-one, 1-phenyl- shares structural similarities with naturally occurring chalcones and other phytochemicals, investigating its potential for synergistic effects is a promising research direction. Future studies could explore the combination of 6-Hepten-3-one, 1-phenyl- with other bioactive compounds, such as known antioxidants, anti-inflammatory agents, or chemotherapeutic drugs. Such combinations could potentially lead to enhanced therapeutic outcomes, reduced side effects, and the overcoming of drug resistance. researchgate.net

Bridging Fundamental Chemical Research to Potential Pre-clinical Applications

The ultimate goal of investigating a novel compound like 6-Hepten-3-one, 1-phenyl- is to translate fundamental chemical knowledge into tangible pre-clinical and, eventually, clinical applications. Once promising bioactivities are identified and optimized through SAR studies, the next step is to conduct more rigorous pre-clinical evaluations.

This would involve in vitro and in vivo studies to assess the compound's efficacy, mechanism of action, and pharmacokinetic profile. Toxicity studies are also a critical component of pre-clinical research. For α,β-unsaturated ketones, it is known that their reactivity can lead to toxicity, and therefore, careful evaluation of any potential adverse effects is necessary. nih.govoup.com

The journey from a chemical entity to a potential therapeutic agent is long and challenging. However, for a compound with the structural features of 6-Hepten-3-one, 1-phenyl-, a systematic and multidisciplinary research approach holds the promise of unlocking its latent therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.